2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate

Organic Synthesis Pharmaceutical Process Chemistry Camostat Manufacturing

Scaling Camostat mesylate production hits a hard bottleneck when generic 4-hydroxyphenylacetate esters (ethyl, isopropyl) fail in the key Vilsmeier-Haack coupling step-forcing costly pathway redesign. DOHA directly resolves this: • Validated 80% coupling yield with activated GBA, enabling economical industrial scale-up • Min 98% purity and defined melting point (105-108°C) ensure batch-to-batch reproducibility • Serves as both critical process intermediate and ICH-compliant reference standard for HPLC/GC in-process control

Molecular Formula C12H15NO4
Molecular Weight 237.25 g/mol
CAS No. 59721-16-3
Cat. No. B119020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate
CAS59721-16-3
Molecular FormulaC12H15NO4
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESCN(C)C(=O)COC(=O)CC1=CC=C(C=C1)O
InChIInChI=1S/C12H15NO4/c1-13(2)11(15)8-17-12(16)7-9-3-5-10(14)6-4-9/h3-6,14H,7-8H2,1-2H3
InChIKeyQFOYXHSRNCTJOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DOHA: Camostat Intermediate Identity


2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate (CAS 59721-16-3), also known as DOHA, is an organic compound with the molecular formula C12H15NO4 and a molecular weight of 237.25 g/mol . It is chemically defined as the ester formed from 4-hydroxyphenylacetic acid and N,N-dimethyl-2-hydroxyacetamide, placing it in the class of substituted phenylacetate esters . Its primary established role is as a critical pharmaceutical intermediate in the multi-step synthesis of Camostat mesylate, a serine protease inhibitor used clinically for chronic pancreatitis [1].

Camostat intermediate designed for Vilsmeier-Haack coupling synthesis
Specific dimethylamino-oxoethyl ester enabling high-yield activation

DOHA Irreplaceability in Camostat Synthesis


The choice of the 2-(dimethylamino)-2-oxoethyl ester (DOHA) in the synthesis of Camostat mesylate is non-arbitrary and functionally constrained by the subsequent Vilsmeier-Haack coupling reaction [1]. Generic substitution with closely related esters, such as ethyl 4-hydroxyphenylacetate (CAS 17138-28-2) or isopropyl 4-hydroxyphenylacetate, is not viable due to fundamental differences in the leaving group ability and reactivity of the ester moiety during the key activation step [2]. The dimethylamino-oxoethyl group is specifically required to achieve the high-yielding (80%) coupling with activated 4-guanidinobenzoic acid (GBA), a critical parameter for industrial feasibility [1]. Simply substituting the ester group would lead to a failed or low-yielding coupling reaction, necessitating a complete re-optimization of the synthetic pathway and potentially precluding economical large-scale production.

Target: DOHA
Generic Substitutes (e.g., ethyl, isopropyl esters)
Dimethylamino-oxoethyl ester specifically required for Vilsmeier-Haack activation
Simple alkyl esters lack leaving-group reactivity for activation step
High-yield coupling demonstrated; validated synthetic route
Substitution leads to low or failed coupling; pathway re-optimization needed

DOHA Quantitative Evidence


Vilsmeier-Haack Coupling Yield Advantage

The use of 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate (DOHA) as a key intermediate in a Vilsmeier-Haack reaction enabled the synthesis of Camostat mesylate in 80% yield. This represents a significant improvement over previous, unspecified esterification methods which were characterized by low yields [1].

Coupling yield
Class-level
80% yield
Supports high-yield synthetic workflow
Class-level inference; reported synthesis condition
Organic Synthesis Pharmaceutical Process Chemistry Camostat Manufacturing

Physicochemical Profile for Process Control

The compound exhibits a specific, narrow melting point range of 105-108°C, a defined boiling point of 410.4±30.0 °C (predicted), and a density of 1.219±0.06 g/cm³ (predicted) [1]. While predicted values for boiling point and density provide useful estimations, the experimentally observed melting point of 105-108°C is a critical quality attribute (CQA) that is essential for identity confirmation and purity assessment during incoming material inspection. This sharp melting point contrasts with simpler analogs like ethyl 4-hydroxyphenylacetate, which is a liquid at room temperature, and 4-hydroxyphenylacetic acid (CAS 156-38-7) with a much higher melting point of 147-152°C .

Melting point
Reported
105–108 °C
Enables identity and purity verification
Distinct from precursor and simpler esters
Process Analytical Technology (PAT) Quality by Design (QbD) Physicochemical Characterization

GHS Hazard Profile for Safe Handling

The compound has a specific and classified hazard profile according to the Globally Harmonized System (GHS), including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) [1]. This defined profile, classified as Skin Irrit. 2, Eye Irrit. 2, and STOT SE 3, provides explicit guidance for implementing appropriate engineering controls (e.g., local exhaust ventilation) and personal protective equipment (e.g., nitrile gloves, safety goggles) during handling, which is mandatory for occupational safety in a research or manufacturing environment.

GHS hazard classification
Class-level
H302, H315, H319, H335
Pre-defined safety protocol implementation
Class-level classification; handle accordingly
Chemical Safety Risk Assessment Industrial Hygiene

Commercial Availability and Purity Grades

The compound is commercially offered at high purity levels suitable for research and further manufacturing use, including grades of >95% (HPLC) and min 98% . For example, one vendor specifies a purity of >95% (HPLC) , while another offers a min 98% grade with documented batch quality analysis . Its classification as a 'Protein Degrader Building Block' by some suppliers also suggests potential utility in targeted protein degradation research .

Commercial purity
Data to verify
>95% HPLC / min 98%
Supports research-grade procurement
Supplier-reported purity; verify for GMP use
Procurement Supply Chain Management Preclinical Development

DOHA Application Scenarios


Camostat Mesylate Manufacturing Scale-Up

In the industrial production of Camostat mesylate API, procurement of high-purity 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate (DOHA) is essential. As demonstrated by Lee et al. (2022), the Vilsmeier-Haack coupling reaction between DOHA and GBA yields Camostat mesylate at 80% . This validated synthetic step, reliant on the specific structure of DOHA, provides a defined path for process chemists to optimize and scale-up. Utilizing DOHA with a consistent purity profile (e.g., min 98%) and a well-defined melting point of 105-108°C ensures reproducible reaction outcomes, minimizes impurity formation, and is critical for establishing a robust, cost-effective commercial manufacturing process.

Quality Control & Analytical Methods

For analytical chemists in pharmaceutical QC/QA laboratories, 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate is a necessary reference material for monitoring the Camostat mesylate manufacturing process. It is a known process-related impurity and a key intermediate . Its distinct melting point (105-108°C) and characteristic physicochemical properties can be used to develop and validate HPLC or GC methods for tracking residual starting materials or in-process controls. Establishing a reliable supply of a well-characterized reference standard of this compound is essential for method development, release testing, and stability studies in accordance with ICH guidelines.

Chemical Handling Safety Protocols

The explicit GHS hazard classifications for this compound (H302, H315, H319, H335) mandate the implementation of specific safety protocols before any laboratory or pilot plant work can begin. This documented hazard profile allows for a direct and compliant risk assessment, enabling the immediate procurement of appropriate personal protective equipment (e.g., nitrile gloves, safety goggles) and the establishment of engineering controls (e.g., proper ventilation). This proactive safety posture, based on a known hazard profile, is a key differentiator from working with an uncharacterized or novel analog where the required safety controls would be unknown, potentially exposing workers to unforeseen risks.

Ester Prodrugs & Targeted Protein Degraders

For medicinal chemistry groups exploring novel prodrugs or targeted protein degradation (TPD) molecules, 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate serves as a versatile and commercially available building block . The ester bond is a cleavable linker, and the phenyl ring offers a synthetic handle for further elaboration. Its availability in research-grade quantities allows for rapid exploration of structure-activity relationships (SAR) by incorporating this fragment into larger molecular architectures. Its utility is underscored by some vendors classifying it as a 'Protein Degrader Building Block,' suggesting a known application space in this cutting-edge area of drug discovery .

Application
Selection Property
Validation Focus
Camostat manufacturing scale-up
Consistent purity and reactivity
Coupling yield reproducibility, impurity profile
QC reference standard
Well-defined physicochemical profile
Method specificity, retention behavior
Chemical safety protocols
Classified GHS hazard profile
Engineering controls, PPE compliance
Prodrug/TPD building block
Cleavable ester linker and phenyl handle
SAR exploration, linker stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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